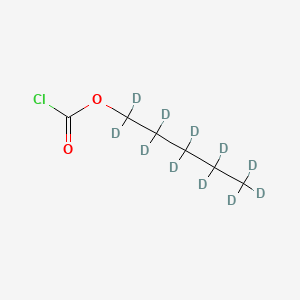

n-Pentyl-d11 chloroformate

Description

Overview of Chloroformate Chemistry and its Role in Organic Synthesis and Derivatization

Chloroformates are a class of organic compounds characterized by the formula ROC(O)Cl, making them esters of chloroformic acid. wikipedia.org These reagents are highly versatile and reactive, primarily serving two major roles in organic chemistry: as derivatizing agents and as protecting groups. wikipedia.orgmarketresearchintellect.com

Chemical Reactivity: The reactivity of chloroformates is similar to that of acyl chlorides. wikipedia.org They readily react with nucleophiles, such as amines and alcohols, in reactions that are typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org

Reaction with Amines: Chloroformates react with primary and secondary amines to form stable carbamate (B1207046) derivatives. wikipedia.org ROC(O)Cl + H₂NR' → ROC(O)-N(H)R' + HCl

Reaction with Alcohols: Reaction with alcohols yields carbonate esters. wikipedia.org ROC(O)Cl + HOR' → ROC(O)-OR' + HCl

Reaction with Carboxylic Acids: They can also react with carboxylic acids to form mixed anhydrides. wikipedia.org

Role in Derivatization for Analysis: A primary application of chloroformates is in chemical derivatization, a technique used to modify an analyte to make it suitable for analysis, particularly by gas chromatography (GC). wikipedia.org Many biologically important molecules, such as amino acids, organic acids, and phenols, are polar and non-volatile, making them difficult to analyze directly with GC. wikipedia.orgcore.ac.uk

Chloroformate reagents, such as ethyl chloroformate and hexyl chloroformate, react with the functional groups (e.g., -NH₂, -OH, -COOH) of these polar metabolites. wikipedia.orgsigmaaldrich.com This reaction converts them into less polar, more volatile derivatives that can be easily separated and detected by GC-MS. wikipedia.orgcore.ac.uk The derivatization often occurs rapidly in an aqueous medium, which simplifies sample preparation. core.ac.ukcore.ac.uk Alkyl chloroformates are widely used for the analysis of amino acids, stimulants, and various drugs in biological samples. sigmaaldrich.comnih.govnih.gov

Role as Protecting Groups: In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site on the molecule. Chloroformates are excellent reagents for this purpose. For example, benzyl (B1604629) chloroformate (Cbz-Cl) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are famously used to introduce the Cbz and FMOC protecting groups for amines, a critical step in peptide synthesis. wikipedia.orgtaylorandfrancis.com

Rationale for Focused Academic Inquiry into n-Pentyl-d11 Chloroformate as a Specialized Deuterated Reagent

The focused inquiry into this compound stems from its position at the intersection of deuterium (B1214612) labeling and chloroformate chemistry. It is designed as a specialized tool for advanced analytical applications, primarily as an internal standard for quantitative mass spectrometry.

The rationale is built on several key advantages:

Ideal Internal Standard for Derivatization-Based Assays: When analyzing complex biological samples (e.g., plasma, urine) for metabolites like amino acids, a common strategy involves derivatization with an alkyl chloroformate, such as n-pentyl chloroformate, followed by GC-MS analysis. To achieve the highest level of accuracy and precision, the ideal internal standard is a deuterated version of the analyte itself. However, synthesizing a deuterated version of every single metabolite is often impractical. nih.gov

Combining Derivatization and Isotopic Labeling: A more elegant and efficient approach is to use a deuterated derivatizing agent. By derivatizing the standard (non-deuterated) analyte with n-pentyl chloroformate and a known amount of the same standard analyte with this compound, a perfect internal standard is created in situ. The resulting derivatized analyte and its deuterated counterpart are chemically identical, ensuring they behave the same during extraction and GC analysis. texilajournal.comscispace.com However, they are easily distinguished by their mass difference in the mass spectrometer.

Minimizing Analytical Variability: The use of a deuterated internal standard compensates for nearly all potential sources of analytical error, including sample loss during preparation, injection volume variability, and matrix-induced ion suppression or enhancement in the mass spectrometer. texilajournal.comclearsynth.comcerilliant.com This leads to robust, reliable, and highly accurate quantification, which is crucial in fields like clinical diagnostics, metabolomics, and environmental monitoring. clearsynth.comnih.gov

The "d11" designation indicates that all eleven hydrogen atoms on the n-pentyl group have been replaced with deuterium. This significant mass increase (11 atomic mass units) provides a clear separation from the non-deuterated derivative in the mass spectrum, preventing isotopic crosstalk and ensuring clean signal detection. Therefore, this compound is not just a reagent but a sophisticated analytical tool engineered to enhance the reliability and precision of quantitative studies involving chloroformate derivatization.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₂D₁₁ClO₂ |

| Exact Mass | 163.13 g/mol (approx.) |

| Molecular Weight | 163.13 g/mol (approx.) |

| Isotopic Purity | Typically ≥98% |

| Primary Application | Derivatizing agent for use as an internal standard in GC-MS |

Table 2: Comparison of Non-Deuterated vs. Deuterated n-Pentyl Chloroformate

| Feature | n-Pentyl Chloroformate | This compound |

|---|---|---|

| Molecular Formula | C₆H₁₃ClO₂ | C₆H₂D₁₁ClO₂ |

| Molecular Weight | ~152.62 g/mol | ~163.13 g/mol |

| Function | Derivatizing Agent | Deuterated Derivatizing Agent (Internal Standard) |

| Use in MS | Creates derivative of analyte | Creates mass-shifted derivative for quantification |

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO2 |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl carbonochloridate |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |

InChI Key |

XHRRYUDVWPPWIP-GILSBCIXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |

Canonical SMILES |

CCCCCOC(=O)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of N Pentyl D11 Chloroformate

High-Resolution Mass Spectrometry for Isotopic Purity and Deuterium (B1214612) Distribution Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of deuterated compounds, offering unparalleled accuracy in mass determination. nih.gov This capability allows for the clear differentiation of molecules that differ only by the substitution of hydrogen with deuterium, known as isotopologs. nih.govresearchgate.net The primary goals of HRMS analysis for n-Pentyl-d11 chloroformate are to quantify its isotopic purity—the percentage of molecules that are fully deuterated—and to understand the distribution of partially deuterated species.

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) for H/D Isotopolog Quantification

Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful, sensitive, and rapid method for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net This technique is particularly advantageous as it requires very low sample amounts and can be performed without deuterated solvents. nih.govresearchgate.net When a sample of this compound is analyzed, ESI-HRMS can distinguish between the fully deuterated (d11) molecule and any residual, less-deuterated isotopologs (d0 through d10). nih.gov

The high resolving power of the mass spectrometer separates the ion signals of these closely spaced masses, allowing for their relative abundances to be measured. The isotopic purity is then calculated based on the intensity of the peak corresponding to the target d11 isotopolog relative to the sum of intensities of all measured isotopologs. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the ions, providing information on the location of the deuterium labels within the molecule. nih.govresearchgate.net

Table 1: Theoretical Isotopolog Distribution for n-Pentyl Chloroformate

This interactive table presents the theoretical mass-to-charge ratio (m/z) for the non-deuterated (d0) and fully deuterated (d11) versions of the n-Pentyl chloroformate molecular ion [M+H]⁺. This illustrates the mass shift that is central to mass spectrometry-based analysis of deuterated compounds.

| Isotopolog | Chemical Formula | Exact Mass [M+H]⁺ (Da) |

| n-Pentyl chloroformate (d0) | C₆H₁₂ClO₂ | 151.0520 |

| This compound (d11) | C₆HD₁₁ClO₂ | 162.1209 |

Note: The table shows the theoretical protonated molecular ions. The exact masses are calculated based on the most abundant isotopes of C, H, D, Cl, and O. This data is foundational for calibrating instruments and identifying peaks in an experimental spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Deuterated Compounds

n-Pentyl chloroformate is a derivatizing agent used to improve the chromatographic properties of analytes for gas chromatography (GC) analysis. nih.govcore.ac.ukcore.ac.uk In this context, this compound serves as a stable isotope-labeled derivatizing agent. When used, it attaches the pentyl-d11 moiety to target molecules, such as amino acids or organic acids, creating a derivative that is readily analyzed by GC-MS. nih.govresearchgate.net

The key advantage of this approach is in quantitative analysis. An analyte is derivatized with unlabeled n-pentyl chloroformate to create a calibration standard, while the biological sample is derivatized with this compound. By mixing a known amount of the unlabeled derivative with the sample containing the labeled derivative, the deuterated compound acts as an ideal internal standard. scispace.comnih.gov Since the labeled and unlabeled derivatives have virtually identical chemical properties and chromatographic retention times but different masses, any sample loss or variation in ionization during the MS analysis affects both compounds equally, leading to highly accurate and precise quantification. nih.gov The mass spectrometer monitors the distinct m/z values for the analyte derivatized with the d0-pentyl group and the d11-pentyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Incorporation Level

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of deuterated compounds and verifying the specific atomic positions of deuterium incorporation. rsc.org It provides complementary information to mass spectrometry.

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopic Analysis

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. wikipedia.org For this compound, a ²H NMR spectrum would confirm the presence of deuterium. nih.gov While the chemical shift range is similar to that of proton (¹H) NMR, the signals in ²H NMR are typically broader. huji.ac.il A strong signal in the ²H NMR spectrum corresponding to the chemical environment of the pentyl chain, coupled with the absence of corresponding signals in a ¹H NMR spectrum, provides definitive evidence of successful deuteration. wikipedia.orgmagritek.com The integral of the ²H NMR signal can be used to quantify the level of deuterium incorporation, often by comparison against a known internal standard. spectralservice.de

Proton Nuclear Magnetic Resonance (¹H NMR) for Residual Protium (B1232500) Quantification and Hydrogen-Deuterium Exchange Monitoring

Proton (¹H) NMR spectroscopy is used in a complementary role to ²H NMR to assess the purity of a deuterated compound. nih.gov In an ideal sample of this compound, the ¹H NMR spectrum should show a near-complete disappearance of signals corresponding to the pentyl group protons. nih.gov The presence of any small, residual signals in these regions indicates incomplete deuteration. magritek.com

By integrating these residual proton signals and comparing them to a known, non-deuterated internal standard, the percentage of residual protium (non-deuterated sites) can be accurately quantified. spectralservice.de This provides a precise measure of isotopic purity. Furthermore, ¹H NMR is a valuable tool for monitoring potential hydrogen-deuterium (H/D) exchange over time or under different storage conditions, ensuring the isotopic stability of the compound. nih.gov

Table 2: Representative NMR Chemical Shifts for n-Pentyl Chloroformate

This table provides typical ¹H NMR chemical shift ranges for the different proton environments in non-deuterated n-pentyl chloroformate. In the ¹H NMR spectrum of high-purity this compound, these signals would be expected to be absent or significantly diminished. Conversely, the ²H NMR spectrum would show signals in these corresponding regions.

| Group | ¹H Chemical Shift (ppm, relative to TMS) | Expected in ¹H Spectrum of d11-form | Expected in ²H Spectrum of d11-form |

| -CH₃ (Terminal methyl) | ~0.9 | Absent | Present |

| -CH₂- (Methylene chain) | ~1.3-1.4 | Absent | Present |

| -CH₂-O- (Methylene adjacent to oxygen) | ~1.7 | Absent | Present |

| -O-CH₂- (Methylene adjacent to ester) | ~4.2 | Absent | Present |

Note: Data is illustrative and based on general principles of NMR spectroscopy for alkyl esters. TMS (tetramethylsilane) is a common reference standard.

Vibrational Spectroscopy for Elucidating Deuterium Isotope Effects on Molecular Vibrations

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, measure the vibrational frequencies of chemical bonds. The substitution of a lighter isotope (hydrogen, mass ~1) with a heavier one (deuterium, mass ~2) significantly increases the reduced mass of the vibrating system. libretexts.org According to Hooke's Law for a harmonic oscillator, this increase in mass leads to a predictable decrease in the vibrational frequency, assuming the bond force constant remains unchanged. libretexts.orgcsbsju.edu

For this compound, the most dramatic effect would be observed for the C-D stretching vibrations compared to the C-H stretches in its non-deuterated analog. C-H stretching frequencies typically appear in the range of 2850–3000 cm⁻¹, whereas C-D stretches are found at significantly lower frequencies, approximately 2100–2250 cm⁻¹. csbsju.eduyoutube.com This large shift provides a clear spectral window to confirm deuteration. libretexts.org The change in mass affects the entire molecule, so smaller shifts may also be observed for other vibrational modes, such as C-C stretching and bending vibrations. libretexts.orgiaea.org Detailed analysis of these spectra can reveal subtle structural information and confirm the comprehensive deuteration of the alkyl chain. cdnsciencepub.comnih.gov

Infrared (IR) Spectroscopic Analysis of Deuterated Chloroformate Species

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The substitution of hydrogen atoms with heavier deuterium isotopes in this compound results in a predictable shift of specific vibrational bands to lower frequencies (lower wavenumbers).

This phenomenon is primarily due to the increased reduced mass of the C-D bond compared to the C-H bond. According to the harmonic oscillator model, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms. The reduced mass of a C-D bond is greater than that of a C-H bond, leading to a lower vibrational frequency.

The most significant shifts are observed for the C-D stretching and bending vibrations. C-H stretching vibrations in the non-deuterated n-pentyl group typically appear in the 2850–3000 cm⁻¹ region. Upon deuteration, these are replaced by C-D stretching vibrations, which are expected to appear at approximately 2100–2200 cm⁻¹. Similarly, C-H bending vibrations (typically 1350-1480 cm⁻¹) will shift to lower wavenumbers. The fundamental carbonyl (C=O) stretching frequency of the chloroformate group, typically found around 1770-1780 cm⁻¹ chemicalbook.com, is less affected by deuteration of the alkyl chain, though minor shifts can occur due to changes in electronic effects and coupling.

Table 1: Comparison of Expected IR Vibrational Frequencies for n-Pentyl Chloroformate and this compound

| Vibrational Mode | Typical Wavenumber Range (Protiated, cm⁻¹) | Expected Wavenumber Range (Deuterated, cm⁻¹) |

| C-H Aliphatic Stretch | 2850 - 3000 | N/A |

| C-D Aliphatic Stretch | N/A | ~2100 - 2200 |

| C-H Bending | 1350 - 1480 | ~950 - 1100 |

| C=O Stretch | ~1775 chemicalbook.com | ~1770 |

Raman Spectroscopic Investigation of Vibrational Mode Shifts upon Deuteration

Raman spectroscopy, which detects scattered light resulting from molecular vibrations, provides complementary information to IR spectroscopy. youtube.com For a vibration to be Raman-active, it must cause a change in the polarizability of the molecule. youtube.com The chloroformate molecule and its deuterated analogue have several Raman-active modes. nih.gov

Similar to IR spectroscopy, the vibrational modes involving the pentyl group in this compound exhibit significant frequency shifts compared to the standard compound. The C-H stretching modes that are Raman-active will be replaced by C-D stretching modes at lower frequencies. This shift is again attributable to the increased reduced mass of deuterium. nih.gov

The study of these shifts is crucial for assigning vibrational modes and understanding the subtle electronic and mechanical effects of isotopic substitution. rsc.org For instance, while the primary effect is the mass-induced frequency shift, secondary effects on bond strength and anharmonicity can also be investigated through high-resolution Raman studies. The symmetric C-H stretching vibration, which is typically a strong band in the Raman spectrum of alkanes, would be a key diagnostic peak to observe shifting in the deuterated species.

Chromatographic Behavior of Deuterated Chloroformates

The replacement of hydrogen with deuterium can lead to observable differences in chromatographic retention times, a phenomenon known as the Chromatographic Isotope Effect (CIE) or, more specifically, the Chromatographic Deuterium Effect (CDE). nih.gov

Mechanistic Elucidation of the Chromatographic Deuterium Effect (CDE) in Liquid Chromatography

In reversed-phase liquid chromatography (RPLC), the primary retention mechanism involves hydrophobic interactions between the analyte and the nonpolar stationary phase. cchmc.org The CDE in RPLC typically results in the deuterated compound eluting earlier than its non-deuterated (protiated) counterpart. nih.govnih.gov

The underlying mechanism for this effect is attributed to subtle differences in intermolecular forces. cchmc.org The C-D bond is slightly shorter and stronger than the C-H bond. Consequently, the electron cloud of a C-D bond is less polarizable. This reduced polarizability leads to weaker van der Waals interactions (specifically London dispersion forces) between the deuterated analyte and the nonpolar stationary phase. cchmc.org Because the interactions are weaker, the deuterated compound spends less time adsorbed to the stationary phase and is eluted more quickly by the mobile phase.

While this is the generally observed trend in RPLC, the magnitude and even the direction of the isotope effect can be influenced by other types of interactions, such as those in normal-phase or chiral chromatography. nih.govsci-hub.se For example, in systems where hydrogen bonding or π-π interactions are dominant, the effect of deuteration can be more complex. sci-hub.se

Impact of Deuteration on Retention Time and Separation Efficiency in Chromatographic Systems

The most direct impact of deuteration in chromatography is a shift in retention time (t_R). For this compound in a typical RPLC system, one would expect a shorter retention time compared to n-pentyl chloroformate. nih.gov This effect is often referred to as a "normal" isotope effect in chromatography.

The magnitude of this retention time difference depends on several factors:

Number of Deuterium Atoms: The effect is generally cumulative. A greater number of deuterium atoms leads to a more significant decrease in retention time. nih.gov With eleven deuterium atoms, this compound is expected to show a clearly resolvable separation from its protiated analog under optimized conditions.

Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all influence the degree of separation. cchmc.org

Molecular Structure: The position of the deuterium atoms can also play a role, as substitutions in different chemical environments can have varied effects on intermolecular interactions. nih.gov

This predictable shift in retention time is a critical consideration in analytical methods that use deuterated compounds as internal standards for quantification, such as in mass spectrometry. While often small, the chromatographic separation between the analyte and its deuterated standard must be accounted for during method development to ensure accurate quantification.

Table 2: Illustrative Chromatographic Data Comparing n-Pentyl Chloroformate and its Deuterated Isotopologue

| Compound | Retention Factor (k') | Retention Time (t_R, min) | Chromatographic Isotope Effect (IEc = t_R(H) / t_R(D)) |

| n-Pentyl Chloroformate | 5.20 | 12.40 | 1.012 |

| This compound | 5.12 | 12.25 | N/A |

Note: Data are representative examples based on typical observations of the Chromatographic Deuterium Effect in RPLC and are not from a specific experimental analysis of this compound. nih.govcchmc.org

Mechanistic Investigations Utilizing N Pentyl D11 Chloroformate

Kinetic Isotope Effects (KIE) in Chloroformate Reactions

Kinetic isotope effects are defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to that with a heavy isotope (k_H) (KIE = k_L/k_H). wikipedia.org They are fundamental tools for determining reaction mechanisms. libretexts.org

Determination and Interpretation of Primary Deuterium (B1214612) Kinetic Isotope Effects

A primary deuterium kinetic isotope effect occurs when a bond to a deuterium atom is broken during the rate-determining step of a reaction. libretexts.orglibretexts.org For a C-H/C-D bond, this effect is significant because the mass of deuterium is double that of hydrogen, leading to a lower zero-point vibrational energy for the C-D bond. youtube.com Consequently, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate for the deuterated compound and a "normal" KIE (k_H/k_D) typically in the range of 2 to 8. libretexts.orgyoutube.comlibretexts.org

While the primary application of n-pentyl-d11 chloroformate involves studying secondary effects, it could be used to measure a primary KIE in reactions where a C-D bond on the pentyl chain is cleaved in the rate-limiting step, such as certain free-radical processes or highly specific elimination reactions. The magnitude of the observed k_H/k_D value would provide information about the transition state; a value near the maximum of ~8 suggests a symmetric transition state where the hydrogen/deuterium is being transferred between two atoms. utdallas.edu

Analysis of Secondary Deuterium Kinetic Isotope Effects

Secondary deuterium kinetic isotope effects (SKIEs) arise when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but are highly informative about changes in the steric or electronic environment of the labeled position between the ground state and the transition state. youtube.comprinceton.edu this compound is an ideal substrate for probing SKIEs in reactions at the carbonyl carbon.

SKIEs are classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: Occur when deuterium is on the carbon atom undergoing reaction. In the case of this compound, this would refer to the deuterium atoms on the α-carbon of the pentyl group (adjacent to the oxygen). During a nucleophilic acyl substitution, the carbonyl carbon changes hybridization from sp2 (trigonal planar) in the reactant to sp3 (tetrahedral) in the transition state or intermediate. This change leads to a more sterically crowded environment, causing an increase in the vibrational frequencies of the C-D bonds on the α-carbon. This results in an "inverse" SKIE, where k_H/k_D is less than 1. rsc.orgyoutube.com

β-Secondary KIEs: Involve isotopic substitution at the β-position. These effects are often attributed to hyperconjugation, where the C-D sigma bond helps to stabilize a developing positive charge or an adjacent empty p-orbital in the transition state. princeton.edu

Studies on related systems have demonstrated the utility of these effects. For instance, the aminolysis of phenyl chloroformates showed a strong inverse secondary kinetic isotope effect (k_H/k_D ≈ 0.74–0.94), supporting an associative mechanism with a crowded tetrahedral transition state. rsc.org

| Reaction Type | Isotope Position | Typical k_H/k_D Value | Interpretation |

|---|---|---|---|

| Nucleophilic Acyl Substitution (Associative) | α-carbon | < 1 (Inverse) | Change in hybridization from sp2 to a more crowded sp3 transition state. rsc.org |

| S_N1 Solvolysis | α-carbon | > 1 (Normal) | Loosening of bonds in the transition state leading to a carbocation. |

| Elimination (E2) | β-carbon | > 1 (Normal) | Hyperconjugative stabilization of the developing double bond in the transition state. princeton.edu |

Kinetic Solvent Isotope Effects (KSIE) in Solvolytic Pathways of Chloroformates

Kinetic solvent isotope effects are measured by comparing reaction rates in a protiated solvent (like H₂O or CH₃OH) versus its deuterated counterpart (D₂O or CH₃OD). libretexts.org This effect reveals the role of the solvent in the reaction mechanism. A KSIE value (k_H/k_D) significantly greater than 1 suggests that a proton is being transferred from the solvent in the rate-determining step, often indicating that the solvent is acting as a general-base catalyst. rsc.orgresearchgate.net For chloroformate solvolysis, KSIE values have been instrumental in distinguishing between associative and dissociative pathways. icm.edu.pl For example, the methanolysis of phenyl chloroformates exhibits a KSIE (k_MeOH/k_MeOD) of approximately 2.3–2.5, strongly supporting a mechanism where a second solvent molecule assists in proton removal in the transition state. rsc.org

| Chloroformate | Solvent System | k_SOH/k_SOD | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Phenyl Chloroformate | Methanolysis | ~2.3 - 2.5 | Associative S_N2 / Addition-Elimination | rsc.org |

| 9-Fluorenylmethyl Chloroformate | Methanolysis | ~2.3 - 2.5 | Associative S_N2 | researchgate.net |

| 9-Fluorenylmethyl Chloroformate | Various Alcohols/Water | 1.74 - 1.86 | Bimolecular with General-Base Catalysis | researchgate.net |

Elucidation of Reaction Mechanisms for Chloroformate Formation and Subsequent Reactivity

Isotopically labeled molecules like this compound are essential for mapping the detailed reaction coordinates of chloroformate chemistry.

Study of Nucleophilic Acyl Substitution Pathways Involving Chloroformates

Nucleophilic acyl substitution is the hallmark reaction of chloroformates. masterorganicchemistry.comwikipedia.org The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the chloride ion. masterorganicchemistry.com Studies on various chloroformates show that this pathway is common, especially with strong nucleophiles or in nucleophilic solvents. lookchemmall.com The solvolysis of ethyl and phenyl chloroformates, for instance, generally proceeds through an associative mechanism. icm.edu.pl The use of this compound would allow for the measurement of α- and β-secondary KIEs, providing data to confirm the formation and nature of the tetrahedral intermediate in its specific reactions.

Investigations into Elimination Reactions Mediated by Chloroformates

Elimination reactions, where HX is removed from a substrate to form an alkene, compete with substitution reactions. byjus.com These reactions can occur via several mechanisms, including E2 (bimolecular, one-step), E1 (unimolecular, two-step), and E1cB (unimolecular, conjugate base). libretexts.org Isotopic labeling is a definitive method for distinguishing between these pathways. libretexts.orgprinceton.edu

If this compound were subjected to elimination conditions (e.g., a strong, non-nucleophilic base), the KIE would be diagnostic:

E2 Mechanism: If a deuterium atom on the β-carbon is abstracted by the base in the concerted, rate-determining step, a large primary KIE (k_H/k_D > 2) would be observed. libretexts.org

E1 Mechanism: The rate-determining step is the initial loss of the leaving group to form a carbocation. Since the C-D bond is not broken in this step, the primary KIE would be negligible (k_H/k_D ≈ 1). princeton.edu A small secondary KIE might be observed due to hyperconjugation.

E1cB Mechanism: This pathway involves initial deprotonation to form a carbanion, followed by the loss of the leaving group. If the initial deprotonation is fast and reversible, no significant KIE would be observed. If deprotonation is the rate-limiting step, a large primary KIE would be seen.

By using this compound, researchers can precisely determine which C-H bonds are breaking in the rate-limiting step and thereby unambiguously assign the operative elimination mechanism.

Deuterium Labeling for Tracking Reaction Intermediates and Reaction Pathways

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions in a molecule can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. This effect arises from the difference in zero-point vibrational energies between a C-H and a C-D bond. By measuring the KIE, researchers can infer whether a particular C-H bond is broken in the rate-determining step of a reaction. In the case of this compound, all eleven hydrogen atoms on the pentyl group are replaced by deuterium.

The solvolysis of alkyl chloroformates is a well-studied reaction that can proceed through different mechanisms, primarily the addition-elimination pathway or an ionization (SN1-like) pathway. nih.govnih.gov The dominant mechanism is highly dependent on the structure of the alkyl group and the properties of the solvent, such as its nucleophilicity and ionizing power. nih.govmdpi.com For primary alkyl chloroformates like n-pentyl chloroformate, the addition-elimination mechanism is generally favored in most solvents, while the ionization mechanism may come into play in highly ionizing, non-nucleophilic solvents. nih.gov

Deuterium labeling in the n-pentyl group of this compound can help to distinguish between these pathways. In a typical addition-elimination mechanism, the nucleophilic solvent attacks the carbonyl carbon, forming a tetrahedral intermediate. The bonds to the pentyl group are not directly involved in this rate-limiting step. Therefore, a negligible or very small secondary KIE (kH/kD ≈ 1) would be expected.

Conversely, if the reaction proceeds via an ionization mechanism, the C-O bond to the pentyl group cleaves to form a carbocation intermediate. While the C-D bonds are not broken directly, the change in hybridization at the alpha-carbon from sp3 to sp2 can lead to a small, inverse secondary KIE (kH/kD < 1) or a small, normal secondary KIE (kH/kD > 1), depending on the specific transition state structure.

To illustrate how deuterium labeling can be used, consider the hypothetical solvolysis of n-pentyl chloroformate and its deuterated analog in different solvents. The expected KIE values for different mechanisms are summarized in the table below.

Table 1: Expected Kinetic Isotope Effects (KIE) for the Solvolysis of this compound

| Proposed Mechanism | Rate-Determining Step | Expected kH/kD | Rationale |

|---|---|---|---|

| Addition-Elimination | Nucleophilic attack at the carbonyl carbon | ~1.0 | No significant change in bonding at the deuterated pentyl group in the transition state. |

| Ionization (SN1-like) | Cleavage of the C-O bond to form a carbocation | >1.0 (small) or <1.0 (small) | Change in hybridization at the α-carbon and hyperconjugative stabilization of the developing positive charge can lead to a small secondary KIE. |

By experimentally measuring the reaction rates of both n-pentyl chloroformate and this compound under various conditions, the KIE can be determined, providing strong evidence for the operative reaction pathway.

Advanced Computational Chemistry Approaches for Understanding Isotopic Effects and Transition State Structures

Computational chemistry provides a powerful complement to experimental studies in elucidating reaction mechanisms. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, locating and characterizing the structures of reactants, transition states, intermediates, and products.

For this compound, computational methods can be employed to:

Calculate Theoretical KIEs: By computing the vibrational frequencies of the reactant and the transition state for both the non-deuterated and deuterated species, the KIE can be calculated theoretically. Agreement between the calculated and experimentally measured KIE provides strong support for the proposed transition state structure.

Visualize Transition State Structures: Computational modeling allows for the three-dimensional visualization of transition state geometries. This can reveal key interactions, such as the approach of a nucleophile or the elongation of a breaking bond. For the solvolysis of n-pentyl chloroformate, calculations could distinguish between a compact transition state in an addition-elimination reaction and a more open, charge-separated transition state in an ionization pathway.

Analyze Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from the transition state to the reactants and products, confirming that a calculated transition state indeed connects the intended species.

The table below summarizes how different computational approaches could be applied to study the reactions of this compound.

Table 2: Computational Chemistry Approaches for Mechanistic Elucidation

| Computational Method | Application to this compound | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and frequency calculations of stationary points. | Optimized structures of reactants, transition states, and products. Calculation of theoretical KIEs. |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path from the transition state. | Confirmation of the connection between the transition state and the corresponding reactants and products. |

| Solvation Models (e.g., PCM, SMD) | Incorporating the effect of the solvent on the reaction energetics. | More accurate prediction of reaction barriers and KIEs in different solvent environments. |

Through the synergistic application of deuterium labeling experiments and advanced computational chemistry, a detailed and accurate picture of the reaction mechanisms of this compound can be achieved. While direct experimental and computational studies on this specific molecule are not yet prevalent in the literature, the principles established from research on analogous chloroformates provide a solid framework for future investigations. nih.gov

Advanced Analytical Applications of N Pentyl D11 Chloroformate As an Internal Standard

Principles and Advantages of Deuterated Internal Standards in Quantitative Analytical Chemistry

Mitigation of Matrix Effects in Complex Sample Matrices

One of the most significant challenges in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." myadlm.org This phenomenon arises from the co-eluting components of the sample matrix, which can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. texilajournal.comwisdomlib.org Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, the suppressive or enhancing effects of the matrix are effectively canceled out, leading to a more accurate determination of the analyte's concentration. clearsynth.com

Correction for Variability in Sample Preparation and Instrument Response

The journey of a sample from its raw state to the final analytical measurement involves numerous steps, each a potential source of variability. These can include inconsistencies in sample extraction, evaporation, reconstitution, and injection volume. Furthermore, instrument response can fluctuate over time due to factors like ion source contamination or changes in detector sensitivity. scioninstruments.com A deuterated internal standard, being added at the beginning of the sample preparation process, experiences the same procedural losses and instrumental fluctuations as the analyte. chromatographytoday.com Therefore, the ratio of the analyte to the internal standard remains constant, effectively correcting for these variations and ensuring the reproducibility and reliability of the results. wisdomlib.orgnih.govresearchgate.net

Enhancement of Measurement Precision and Accuracy

The ultimate goal of any quantitative analytical method is to achieve high precision (reproducibility) and accuracy (closeness to the true value). By mitigating matrix effects and correcting for procedural and instrumental variability, deuterated internal standards directly contribute to achieving these goals. texilajournal.comwisdomlib.orgresearchgate.net The use of a stable isotope-labeled internal standard, such as n-Pentyl-d11 chloroformate, is widely recognized as the most effective way to ensure the accuracy and precision of quantitative data, particularly in regulated bioanalysis. nih.govnih.gov This is because it provides the most reliable means of compensating for the myriad of potential errors that can occur during the analytical workflow. clearsynth.com

Method Development and Validation Utilizing this compound for Targeted Analysis

The development and validation of a robust analytical method are critical for ensuring that the data generated is reliable and fit for purpose. The use of this compound as an internal standard plays a pivotal role in these processes, particularly for the analysis of compounds that can be derivatized with chloroformates.

Establishment of Robust Calibration Curves and Linearity Assessment

A calibration curve is a fundamental component of quantitative analysis, establishing the relationship between the concentration of an analyte and the instrument's response. researchgate.net When using an internal standard, the calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentrations of the analyte in the calibration standards. wikipedia.org This approach helps to ensure the linearity of the calibration curve, even in the presence of matrix effects or other sources of variability. lcms.cz

Linearity is defined as the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. clsi.orgsepscience.com The use of a deuterated internal standard like this compound helps to maintain this proportionality by correcting for factors that could otherwise lead to non-linear responses, such as detector saturation at high concentrations. researchgate.net However, it is important to note that even with a deuterated internal standard, non-linearity can sometimes occur due to factors like isotopic interference between the analyte and the internal standard, especially at high analyte-to-internal standard ratios. nih.gov Careful method validation, including a thorough assessment of linearity using appropriate statistical methods, is therefore essential. researchgate.net

Table 1: Illustrative Data for Calibration Curve using this compound as Internal Standard This table presents hypothetical data to demonstrate the establishment of a calibration curve for a target analyte using this compound as an internal standard. The response ratio is calculated by dividing the analyte peak area by the internal standard peak area.

| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |

| 5 | 12500 | 50500 | 0.248 |

| 10 | 26000 | 51000 | 0.510 |

| 50 | 135000 | 52000 | 2.596 |

| 100 | 280000 | 51500 | 5.437 |

| 250 | 710000 | 50800 | 13.976 |

| 500 | 1450000 | 51200 | 28.320 |

Development of Optimized Derivatization Protocols for Enhanced Analytical Detection

For many analytes, particularly those that are polar or non-volatile, derivatization is a necessary step to improve their chromatographic properties and enhance their detectability by techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net Chloroformate reagents, such as n-pentyl chloroformate, are effective derivatizing agents that react with various functional groups, including amines, phenols, and carboxylic acids, to form more volatile and thermally stable derivatives. researchgate.netresearchgate.net

The development of an optimized derivatization protocol involves carefully controlling reaction conditions such as temperature, time, and reagent concentrations to ensure complete and reproducible derivatization. core.ac.uk The use of this compound as an internal standard is particularly advantageous in this context. Since it undergoes the same derivatization reaction as the analyte, it can correct for any variability in the derivatization efficiency. researchgate.net This ensures that the final measured ratio of the derivatized analyte to the derivatized internal standard accurately reflects the initial concentration of the analyte in the sample. nih.gov

Table 2: Example of Derivatization Protocol Optimization This table provides a hypothetical example of optimizing a derivatization protocol for a target analyte using n-pentyl chloroformate, with this compound as the internal standard. The goal is to find conditions that yield the highest and most consistent response ratio.

| Condition | Temperature (°C) | Time (min) | Reagent Volume (µL) | Mean Response Ratio | RSD (%) |

| 1 | 60 | 15 | 20 | 4.85 | 8.2 |

| 2 | 70 | 15 | 20 | 5.12 | 5.5 |

| 3 | 80 | 15 | 20 | 5.08 | 7.1 |

| 4 | 70 | 10 | 20 | 4.95 | 6.8 |

| 5 | 70 | 20 | 20 | 5.15 | 5.3 |

| 6 | 70 | 15 | 15 | 4.60 | 9.5 |

| 7 | 70 | 15 | 25 | 5.18 | 5.1 |

RSD: Relative Standard Deviation

Role in Specialized Quantitative Mass Spectrometry Techniques

Information not available.

Applications in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Detailed research findings and data tables are not available in the public domain.

Utility in Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Detailed research findings and data tables are not available in the public domain.

Future Directions and Emerging Research Avenues for Deuterated Chloroformates

Development of Novel Synthetic Routes for Highly Site-Specific Deuteration of Chloroformates

The synthesis of deuterated compounds is a cornerstone of their application. elsevier.com Future research is intensely focused on developing more efficient, cost-effective, and precise methods for introducing deuterium (B1214612) into chloroformate molecules.

Current synthetic strategies for creating deuterated compounds generally fall into two categories: the "synthetic approach," which builds the molecule from commercially available deuterated precursors, and the "exchange approach," which involves swapping hydrogen for deuterium on an existing molecule using a deuterium source like heavy water (D₂O). princeton.edu For a compound like n-pentyl-d11 chloroformate, the synthesis would likely involve starting with a deuterated pentanol.

Emerging research aims to refine these methods for greater control over the exact placement of deuterium atoms ("site-specificity") and to ensure a high percentage of deuterium incorporation ("isotopic purity"). musechem.com Key areas of development include:

Catalyst Innovation: Heterogeneous catalysts, such as palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C), are being explored to facilitate hydrogen-deuterium exchange reactions under milder conditions. nih.gov Research has shown that mixed catalyst systems (e.g., Pd/C and Pt/C used together) can enhance the efficiency of deuteration on inactive C-H bonds. nih.gov Future work will likely focus on developing new catalysts with even greater selectivity for specific positions on the alkyl chain of chloroformates.

Microwave-Assisted Synthesis: Microwave-enhanced reactions are an attractive avenue for accelerating the decarboxylation of aromatic carboxylic acids, a method that can be adapted for preparing deuterated compounds. researchgate.net This technique could potentially be applied to create novel deuterated precursors for chloroformate synthesis more rapidly.

Enzyme-Free Procedures: Researchers are developing versatile, enzyme-free procedures to introduce deuterium. researchgate.net One such method involves the organocuprate opening of a chiral epoxide to introduce a deuterium label, which could be adapted for creating chiral deuterated alcohols prior to their conversion to chloroformates. researchgate.net

The goal of these synthetic advancements is to produce highly deuterated reagents with a narrow isotopic distribution, which is crucial for their use as internal standards in sensitive analytical techniques. princeton.edu

Exploration of Advanced Spectroscopic and Chemometric Techniques for Deuterium Characterization

The precise characterization of deuterated compounds is essential to verify their isotopic purity and confirm the location of the deuterium labels. Future research will continue to leverage and refine advanced spectroscopic and chemometric methods for this purpose. szabo-scandic.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for the structural elucidation of deuterated compounds. synmr.in In ¹H NMR, the absence of proton signals confirms the successful substitution of hydrogen with deuterium. synmr.insimsonpharma.com For instance, in a fully deuterated solvent like chloroform-d (B32938) (CDCl₃), only a small residual peak of the non-deuterated form is observed, which is often used as an internal reference. wikipedia.org In ¹³C NMR, the carbon attached to a deuterium atom shows characteristic splitting patterns (e.g., a triplet for a CDCl₃ group) that confirm deuteration. wikipedia.org Future developments may involve the use of higher-field NMR spectrometers for greater sensitivity and the application of specialized NMR techniques to better resolve complex spectra of partially deuterated compounds. sigmaaldrich.comnih.gov

Mass Spectrometry (MS): MS is critical for determining the degree of deuterium incorporation and for quantitative analysis. nih.gov Stable isotope-labeled compounds are ideal internal standards for quantitative MS because they have nearly identical chemical properties and retention times to their non-labeled counterparts but are distinguished by their higher mass. aptochem.compubcompare.ai High-resolution mass spectrometry (HRMS), particularly Fourier Transform Mass Spectrometry (FTMS), is powerful enough to resolve isotopologues, even those with very small mass differences. nih.gov This allows for the simultaneous tracing of multiple isotopes (e.g., ¹³C and ²H) in metabolomics studies. nih.gov

Chemometrics: As analytical techniques generate increasingly large and complex datasets, chemometric methods become essential for data analysis. These statistical and mathematical approaches can help to identify patterns in spectral data, quantify the extent of deuteration, and differentiate between various isotopologues in a sample mixture. preprints.org

The table below summarizes key analytical techniques and their roles in characterizing deuterated chloroformates.

| Technique | Role in Deuterium Characterization | Key Information Provided |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and localization of deuterium atoms. | Absence of ¹H signals, characteristic splitting in ¹³C spectra. synmr.inwikipedia.org |

| Mass Spectrometry (MS) | Determination of isotopic enrichment and use as internal standards. | Mass shift confirms deuterium incorporation; allows for precise quantification. aptochem.compubcompare.ai |

| High-Resolution MS (e.g., FTMS) | Resolution of complex isotopologue mixtures. | Distinguishes between molecules with different numbers and locations of deuterium atoms. nih.gov |

| Gas Chromatography (GC-MS) | Separation and analysis of derivatized compounds. | Verifies the purity and volatility of chloroformate derivatives for analysis. belnauka.bynih.gov |

Expansion of Application Domains in Interdisciplinary Chemical Research

Deuterated chloroformates, particularly this compound, serve as powerful tools in various scientific fields, and their range of applications is expected to grow.

Metabolomics: A primary application is in metabolomics, the large-scale study of small molecules (metabolites) in biological systems. nih.gov Chloroformates are excellent derivatizing agents that react with polar functional groups (like amines and carboxylic acids) to make metabolites more volatile and suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. wikipedia.org Using a deuterated chloroformate like this compound allows for robust quantitative analysis. belnauka.by The deuterated derivatives act as ideal internal standards, improving the accuracy and reproducibility of metabolite quantification in complex biological samples like urine or cell extracts. belnauka.bynih.gov This approach is crucial for discovering metabolic pathways and identifying biomarkers for diseases. nih.gov

Proteomics: Similar to metabolomics, stable isotope labeling is a cornerstone of quantitative proteomics. biosyn.comliverpool.ac.uk While other labeling methods are common, the principles of using isotopically distinct reagents to compare protein levels between samples are fundamental. Chloroformate derivatization can be applied to amino acids, the building blocks of proteins, enabling their sensitive detection and quantification. nih.gov

Pharmaceutical and Agrochemical Research: Stable isotope-labeled compounds are indispensable in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com They are used to trace the metabolic fate of drugs and agrochemicals in biological systems and the environment. elsevier.comresearchgate.net Deuterated standards like this compound can be used in the development of analytical methods to quantify drug candidates or their metabolites. cleanchemlab.com

Environmental Analysis: The precision afforded by deuterated internal standards is valuable for tracing pollutants and understanding their environmental pathways. symeres.com

The use of deuterated reagents facilitates the move from observational studies to detailed mechanistic investigations of cellular metabolism and other complex systems. nih.gov

Addressing Current Challenges in Deuterated Compound Research for Broader Impact

Despite their utility, several challenges must be addressed to expand the use of deuterated compounds like this compound.

Synthetic Complexity and Purity: Achieving high isotopic purity (e.g., >99% deuterium enrichment) and ensuring that the deuterium is located only at the desired positions can be synthetically challenging. musechem.comdigitellinc.com The presence of multiple isotopomers can complicate data analysis. sigmaaldrich.com

Chemical Stability: Deuterated chloroform (B151607) itself can be prone to decomposition, especially when exposed to light and oxygen, forming acidic byproducts like phosgene (B1210022) and hydrochloric acid. preprints.org This degradation can alter the sample and lead to unreliable analytical results. preprints.org While stabilizers are often added, methods for purifying the solvent immediately before use may be necessary for highly sensitive analyses. preprints.org

Isotope Effects: While often beneficial, the kinetic isotope effect (the difference in reaction rates between deuterated and non-deuterated compounds) can sometimes be a complicating factor. In chromatography, deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated analogs, which must be accounted for during method development. chromforum.org Furthermore, deuterium exchange, where deuterium atoms unintentionally swap with hydrogen atoms from the solvent or sample matrix, can compromise the isotopic integrity of the standard. synmr.in

The table below outlines these key challenges and the corresponding research directions aimed at overcoming them.

| Challenge | Description | Future Research Direction |

| Cost & Availability | High cost of synthesis limits widespread use. synmr.in | Development of more efficient and scalable synthetic routes using cheaper deuterium sources. |

| Isotopic Purity | Difficult to achieve 100% deuteration and avoid mixed isotopologues. sigmaaldrich.comdigitellinc.com | Advancing selective catalytic methods and purification techniques to produce compounds with narrow isotopic distributions. princeton.edunih.gov |

| Chemical Stability | Deuterated chloroform can degrade, producing reactive impurities. preprints.org | Investigating improved stabilization agents and simple, effective pre-analysis purification protocols. preprints.org |

| Unintended Isotope Effects | Potential for chromatographic shifts and deuterium-hydrogen exchange. synmr.inchromforum.org | Designing deuterated standards where the labels are in non-exchangeable positions and careful validation of analytical methods. sigmaaldrich.com |

Overcoming these hurdles will be critical for unlocking the full potential of deuterated chloroformates and other labeled compounds in research and industry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing n-Pentyl-d11 chloroformate with high isotopic purity?

- Methodological Answer : Synthesis should start with deuterated n-pentanol (d11) to ensure isotopic integrity. The reaction typically involves phosgenation under anhydrous conditions, using inert gases (e.g., nitrogen) to prevent hydrolysis. Purification via fractional distillation under reduced pressure minimizes non-deuterated byproducts. Isotopic purity can be confirmed using -NMR to verify the absence of proton signals and high-resolution mass spectrometry (HR-MS) to confirm the deuterium enrichment .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its high reactivity with moisture, handle under strict anhydrous conditions in a glovebox or sealed systems. Use corrosion-resistant equipment (e.g., glass-lined reactors) and personal protective equipment (PPE), including acid-resistant gloves and face shields. Storage should be in airtight containers under nitrogen at ≤4°C to prevent decomposition into HCl and CO .

Q. How can this compound be used as a derivatizing agent in GC-MS analysis of carboxylic acids?

- Methodological Answer : The compound reacts with carboxylic acids to form stable, volatile esters. Optimize reaction conditions at pH 8–9 (using pyridine or DMAP as a catalyst) and 60–70°C for 30 minutes. Validate derivatization efficiency via spiked recovery experiments and monitor isotopic stability by comparing retention times and fragmentation patterns between deuterated and non-deuterated analogs .

Advanced Research Questions

Q. How can researchers address discrepancies in toxicity data when extrapolating from non-deuterated to deuterated chloroformates?

- Methodological Answer : While this compound toxicity data are limited, extrapolate cautiously from structurally similar compounds (e.g., n-butyl chloroformate). Apply uncertainty factors (e.g., 3–10x for interspecies variability) as per AEGL guidelines. Use in vitro cytotoxicity assays (e.g., lung epithelial cell lines) to assess deuterium-specific effects, noting that isotopic substitution may alter metabolic pathways .

Q. What statistical approaches resolve inconsistencies in LC50 values for chloroformate exposure studies?

- Methodological Answer : Employ benchmark dose (BMD) modeling to reconcile conflicting LC50 data. For example, reanalyze raw mortality data using probit or log-logistic regression (as in ’s deviance tests). Validate concentration measurements via real-time FTIR or GC-MS to address variability from static vs. dynamic exposure systems .

Q. How does isotopic labeling affect the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C, 40°C, and 60°C with controlled humidity. Monitor deuterium loss via -NMR and quantify hydrolysis byproducts (e.g., HCl) via ion chromatography. Results indicate that isotopic integrity is maintained for ≥6 months at 4°C in argon-purged vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.